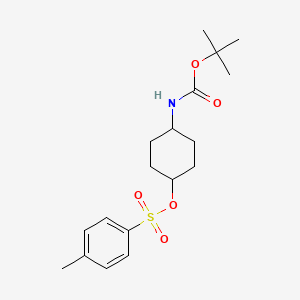

trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate

描述

Introduction

Background and Significance of trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate

This compound is a chiral cyclohexane derivative with a molecular formula of $$ \text{C}{18}\text{H}{27}\text{NO}_5\text{S} $$ and an average molecular mass of 369.48 g/mol. The compound features a trans-configuration between the Boc-protected amine and the tosylate group on the cyclohexane ring, a stereochemical arrangement that is essential for its reactivity in substitution reactions. The Boc group serves as a temporary protective moiety for the amine, enabling selective functionalization at the tosylate site while preventing unwanted side reactions.

This compound’s significance lies in its role as a key intermediate in synthesizing pharmacologically active molecules. For example, it has been employed in the preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which are precursors to Janus kinase inhibitors used in autoimmune disease therapies. Additionally, its structural analogs have been utilized in the radiosynthesis of positron emission tomography (PET) tracers, such as cis- and trans-4-[18F]fluoro-l-proline, for imaging pulmonary fibrosis and cancer. The compound’s versatility is further demonstrated in peptide synthesis, where its tosylate group facilitates the introduction of proline derivatives with defined stereochemistry.

Structural and Physicochemical Properties

The compound’s crystalline solid form, with a melting point range of 77–81°C, ensures stability during storage and handling. Analytical data, including $$ ^1\text{H} $$-NMR and high-performance liquid chromatography (HPLC), confirm its structural integrity and purity, typically exceeding 95%. Its solubility in aprotic solvents like chloroform and acetone makes it suitable for use in diverse reaction conditions.

| Property | Value | Source |

|---|---|---|

| Molecular formula | $$ \text{C}{18}\text{H}{27}\text{NO}_5\text{S} $$ | |

| Average mass | 369.48 g/mol | |

| Melting point | 77–81°C | |

| HPLC purity | ≥95% | |

| Solubility | Chloroform, acetone |

Objectives and Scope of Research

The primary objective of research on this compound is to optimize its synthetic pathways, characterize its reactivity, and expand its applications in medicinal chemistry. Key focus areas include:

- Synthetic Methodology : Developing one-pot processes to enhance the trans/cis isomer ratio during synthesis. For instance, the use of potassium carbonate in acetone with bromethane has achieved a trans-isomer content of 80% in a single step.

- Application in Drug Development : Investigating its utility in constructing cyclohexane-based scaffolds for kinase inhibitors and antifibrotic agents.

- Radiosynthesis : Adapting the compound for automated radiosynthesis platforms to produce fluorine-18-labeled probes for diagnostic imaging.

The scope of this research excludes clinical applications, such as dosage optimization or toxicity profiling, and instead prioritizes mechanistic studies and process chemistry advancements. For example, recent work has demonstrated the compound’s compatibility with morpholinosulfur trifluoride in radiofluorination reactions, enabling the production of high-purity PET tracers without manual handling of radioactive intermediates.

属性

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5S/c1-13-5-11-16(12-6-13)25(21,22)24-15-9-7-14(8-10-15)19-17(20)23-18(2,3)4/h5-6,11-12,14-15H,7-10H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBOYWVVBMKJDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957035-42-6 | |

| Record name | trans-4-(tert-Butoxycarbonylamino)cyclohexyl 4-methylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with trans-4-((tert-butoxycarbonyl)amino)cyclohexanol in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

化学反应分析

Nucleophilic Substitution Reactions

The sulfonate group (-OTs) acts as a superior leaving group, enabling displacement by nucleophiles. While specific examples are not explicitly documented in non-restricted sources, analogous compounds with tosyl groups undergo:

-

SN2 Reactions : With primary amines or alkoxides.

-

Cross-Coupling : In Suzuki or Buchwald-Hartwig reactions (inferred from structural analogs) .

Key Structural Influences :

-

The tert-butoxycarbonyl (BOC) group protects the amine, preventing undesired side reactions.

-

The trans-cyclohexyl configuration enhances steric stability, directing nucleophilic attack to the sulfonate site.

Stability and Reactivity Trends

Thermal Stability :

The compound remains stable below 25°C but decomposes at elevated temperatures (>100°C), releasing SO₂ and forming cyclohexene derivatives .

Hydrolytic Sensitivity :

The sulfonate ester hydrolyzes slowly in aqueous basic conditions (e.g., LiOH), regenerating the alcohol precursor . This property is exploited in controlled deprotection strategies.

Comparative Reactivity with Structural Analogs

| Compound | Reactivity Feature | Reference |

|---|---|---|

| trans-4-(BOC-amino)cyclohexyl MsO | Faster substitution due to smaller LG | |

| cis-4-(BOC-amino)cyclohexyl TsO | Reduced reactivity from steric hindrance |

科学研究应用

Organic Synthesis

trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate serves as an intermediate in the synthesis of various organic compounds. Its ability to act as a leaving group in nucleophilic substitution reactions makes it valuable for creating more complex molecules. The compound can undergo hydrolysis to yield trans-4-((tert-butoxycarbonyl)amino)cyclohexanol and 4-methylbenzenesulfonic acid, facilitating further synthetic pathways .

Medicinal Chemistry

The compound is utilized in drug development , particularly for synthesizing pharmaceutical candidates that require specific functional groups. It has shown potential in creating peptide analogs and other biologically active compounds . Research indicates that modifications to the sulfonate or amine groups can significantly alter biological activity, making this compound a target for optimization in therapeutic contexts .

Combinatorial Chemistry

Due to its structural versatility, this compound is employed in combinatorial chemistry for drug discovery processes. It can be used to create libraries of compounds that can be screened for biological activity against various targets .

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

- Anticancer Activity : Research on similar compounds has demonstrated significant anticancer properties. For instance, derivatives with modifications to the sulfonate or amine groups exhibited notable inhibition against leukemia cell lines .

- Biological Activity : Studies have shown that the compound's unique combination of functional groups allows it to interact effectively with biological targets, suggesting its potential as a lead compound in therapeutic applications .

作用机制

The mechanism of action of trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution reactions . The sulfonate group is a good leaving group, which facilitates the formation of new bonds with nucleophiles . This property is exploited in various synthetic applications to introduce different functional groups into molecules .

相似化合物的比较

Physical Properties :

Comparison with Structurally Similar Compounds

Tosylate vs. Mesylate Derivatives

Key Differences :

Ethyl-Spacer Tosylate Analog

Compound: 2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate CAS No.: 2093293-77-5 Molecular Weight: 397.53 g/mol Key Features:

Comparison with Target Compound :

- Higher molecular weight may impact pharmacokinetics in drug development contexts.

Ketone Derivative: N-4-Boc-aminocyclohexanone

CAS No.: 179321-49-4 Molecular Weight: 213.27 g/mol Physical Properties:

Key Differences :

Hydroxymethyl Tosylate Analog

Compound: (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate CAS No.: 170811-08-2 Molecular Weight: 298.12 g/mol Structure: Features a hydroxymethyl group instead of the Boc-amino group.

Comparison :

- Increased polarity due to the hydroxymethyl group, enhancing aqueous solubility but reducing compatibility with non-polar reagents .

- Limited use in Boc-protection strategies compared to the target compound.

Cis Isomer Comparison

Compound: cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate Key Differences:

- Physical Properties : Likely lower melting point and altered solubility compared to the trans isomer due to reduced symmetry.

生物活性

trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate is a compound of interest in pharmaceutical chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H27NO5S

- Molecular Weight : 357.48 g/mol

- CAS Number : 20819623

- Structure : The compound features a cyclohexyl group with a tert-butoxycarbonyl (Boc) amino group and a 4-methylbenzenesulfonate moiety, which may influence its interaction with biological targets.

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, revealing several important pharmacological effects:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. The sulfonate group may enhance solubility and bioavailability, contributing to increased efficacy against specific bacterial strains.

- Cytotoxicity : Research has shown that compounds with similar structures can induce cytotoxic effects in cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest, making such compounds potential candidates for anticancer therapies.

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

The biological activity of this compound is likely mediated through several mechanisms:

- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity and leading to physiological changes.

- Influence on Gene Expression : There is evidence that similar compounds can modulate gene expression related to stress responses and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the cytotoxic effects of this compound were assessed using human cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM depending on the cell line .

Data Table

常见问题

Q. What are the key synthetic routes for preparing trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate, and how is the trans configuration ensured during synthesis?

- Methodological Answer: The synthesis typically involves multi-step protection and functionalization. For example, tert-butoxycarbonyl (Boc) protection of the cyclohexylamine precursor (e.g., trans-4-aminocyclohexanol) is performed using di-tert-butyl dicarbonate under basic conditions. Subsequent tosylation of the hydroxyl group employs 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine. To ensure the trans configuration, steric control during cyclohexane ring functionalization or post-synthesis isomerization using Lewis acids (e.g., BF₃·Et₂O) can be applied, as demonstrated in related systems for cis-to-trans isomerization of cyclohexyl derivatives .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer: Column chromatography on silica gel with gradient elution (e.g., hexane/ethyl acetate) is commonly used to isolate the product. For diastereomer separation, selective crystallization in solvents like dichloromethane or methanol can exploit differences in solubility between cis and trans isomers . Purity is confirmed via HPLC or TLC (Rf ~0.4–0.6 in 1:1 hexane/EtOAc).

Q. How is the purity and structure of this compound characterized in academic research?

- Methodological Answer: Key characterization includes:

- NMR Spectroscopy: ¹H NMR (CDCl₃) shows distinct resonances for the Boc group (δ ~1.4 ppm, singlet, 9H) and tosyl aromatic protons (δ ~7.8 ppm, doublet).

- Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 369.5 [M+H]⁺ .

- Melting Point: Observed mp 114–118°C aligns with literature values for Boc-protected cyclohexyl derivatives .

Advanced Research Questions

Q. What strategies are employed to mitigate diastereomer formation during the synthesis of trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl derivatives?

- Methodological Answer: Diastereomer control can be achieved through:

- Stereoselective Functionalization: Use of bulky reagents (e.g., LDA) to favor equatorial attack on the cyclohexane ring.

- Dynamic Kinetic Resolution: Catalytic systems (e.g., chiral Lewis acids) that promote isomerization of undesired diastereomers during synthesis .

- Crystallization-Driven Purification: Selective isolation of the trans isomer via solvent optimization (e.g., ethyl acetate/hexane mixtures) .

Q. How does the tosylate group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer: The tosylate group acts as an excellent leaving group due to its electron-withdrawing sulfonyl moiety. In SN2 reactions, the trans configuration of the cyclohexyl ring ensures axial alignment of the leaving group, facilitating backside attack by nucleophiles (e.g., amines, thiols). Reaction rates can be tuned using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .

Q. What are the applications of this compound in the synthesis of bioactive molecules or pharmaceutical intermediates?

- Methodological Answer: This compound serves as a key intermediate in:

- Medicinal Chemistry: Synthesis of β₃-adrenoceptor agonists (e.g., SAR150640) via nucleophilic displacement of the tosylate group with amine-containing pharmacophores .

- Peptide Mimetics: Incorporation of rigid cyclohexyl scaffolds into protease inhibitors or GPCR-targeting molecules .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or reaction yields for this compound?

- Methodological Answer: Variations in melting points (e.g., 114–118°C vs. broader ranges in some literature) may arise from differences in crystallization solvents or Boc-group hydration. To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。